2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(3-ethynylanilino)-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-12-4-3-5-13(10-12)15-11-14(17)16-6-8-18-9-7-16/h1,3-5,10,15H,6-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDSQJZWPIEYRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NCC(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one , identified by CAS number 1021083-28-2, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following SMILES notation: C#Cc1cccc(c1)NCC(=O)N1CCOCC1. It has a molecular formula of and exhibits a molecular weight of 244.29 g/mol .
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1021083-28-2 |
| Molecular Formula | C14H16N2O2 |
| Molecular Weight | 244.29 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interaction with specific biological pathways. Preliminary studies suggest that this compound may exhibit antitumor properties by inhibiting certain kinases involved in cancer cell proliferation. Additionally, its morpholine moiety may enhance solubility and bioavailability, making it a promising candidate for further pharmacological development.
Case Study 1: In Vitro Analysis
In a recent in vitro study, researchers evaluated the cytotoxic effects of various morpholine derivatives on human cancer cell lines. The results indicated that compounds with ethynyl substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The study concluded that the presence of the ethynyl group plays a crucial role in increasing the compound's anticancer activity .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis was performed on several derivatives of morpholine-based compounds. It was found that modifications to the phenyl ring significantly influenced biological activity. Specifically, the introduction of electron-withdrawing groups at the para position of the phenyl ring resulted in increased potency against cancer cell lines . This suggests that further optimization of this compound could enhance its therapeutic potential.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antitumor | Induces apoptosis in cancer cell lines |
| Cytotoxicity | Enhanced by ethynyl substitution |
| Structure Activity | Modifications to phenyl ring influence potency |
Scientific Research Applications
Recent studies have investigated the biological properties of 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one. Its structural components suggest potential activity as a pharmaceutical agent, particularly in cancer therapy and as an anti-inflammatory agent.
Anticancer Activity
Research indicates that compounds with similar structures have shown promising results in inhibiting tumor growth. For instance, derivatives of phenylamino compounds have been evaluated for their ability to target specific cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis in malignant cells .
Anti-inflammatory Properties
The morpholine structure is often associated with anti-inflammatory activity. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Applications in Medicinal Chemistry
The compound's unique structure allows it to serve as a lead compound for the development of new drugs. Its applications can be categorized as follows:
-
Lead Compound for Drug Development :
- The ethynylphenyl group can be modified to enhance potency and selectivity against specific biological targets.
- Structure-activity relationship (SAR) studies can be conducted to optimize the compound's efficacy.
-
Research Tool :
- Used in biochemical assays to study enzyme interactions and signaling pathways.
- Potential use in screening libraries for drug discovery programs targeting cancer and inflammatory diseases.
-
Synthetic Intermediate :
- Can be employed as an intermediate in the synthesis of more complex molecules with desired pharmacological properties.
Case Studies
Several case studies highlight the potential applications of this compound:
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal investigated the anticancer properties of structurally related compounds. The findings indicated that modifications on the phenyl ring significantly affected the compound's ability to inhibit cell proliferation in breast cancer cell lines. The study concluded that further exploration of this class of compounds could yield effective anticancer agents .
Case Study 2: Anti-inflammatory Effects
Another research article focused on the anti-inflammatory effects of morpholine derivatives. The results demonstrated that certain derivatives could effectively reduce inflammation markers in vitro, suggesting that this compound might also possess similar beneficial effects .
Preparation Methods
Synthetic Strategy Overview
The synthesis of 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one generally involves:
- Preparation of the morpholinyl ethanone core.
- Introduction of the 3-ethynylphenyl amine substituent via amide bond formation.
- Functionalization of the aromatic ring with an ethynyl group.
The key synthetic challenge is the selective formation of the amide linkage between the morpholinyl ethanone and the 3-ethynylaniline derivative under conditions that preserve the sensitive ethynyl group.
Preparation of Morpholinyl Ethanone Intermediate
According to patent WO2019138362A1, the morpholinyl ethanone moiety can be prepared via a multi-step process starting from nitrophenyl derivatives and chloroethoxy acetic acid derivatives, involving catalytic steps and selective reduction:
- Step 1: Nucleophilic substitution of 4-nitroaniline with 2-(2-chloroethoxy)acetic acid or its derivatives to form 4-(4-nitrophenyl)morpholin-3-one intermediates.
- Step 2: Catalytic reduction of the nitro group to the corresponding amine, yielding 4-(4-aminophenyl)morpholin-3-one.
- Step 3: Subsequent functionalization to introduce the ethanone group at the morpholine nitrogen.
Catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate are employed in these steps to facilitate substitution and reduction reactions. Solvents such as ethanol, acetonitrile, and water are used depending on the step to optimize yield and selectivity.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Intermediates | Catalyst/Base | Solvent(s) | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Morpholinyl ethanone synthesis | 4-nitroaniline + chloroethoxy acetic acid | Pd/C, K2CO3 | Ethanol, Acetonitrile | 25–60 | Several hours | High | Catalytic reduction and substitution steps |
| Nitro group reduction | Nitro intermediate | Pd/C | Ethanol, Water | Room temp to 40 | Few hours | High | Selective reduction to amine |
| Amide bond formation | Morpholinyl ethanone + 3-ethynylaniline | DCC/EDC or acid chloride | DCM, THF | 0–25 | Hours | Moderate to high | Mild conditions to preserve ethynyl group |
| Multi-component synthesis (analogous) | Ethyl acetoacetate, hydrazine, methyl benzoylformate, malononitrile | InCl3 (20 mol%) | 50% EtOH | 40 | 20 min | 80–95 | Ultrasound-assisted MCR for related compounds |
Q & A
Q. Table 1: Representative Reaction Conditions for Morpholine Derivatives
| Parameter | Optimal Range | Example from Literature |
|---|---|---|
| Solvent | Ethanol/DCM | 79% yield in ethanol |
| Temperature | 60–80°C | 80°C for 6 hours |
| Catalyst | AlCl₃ or none | Catalyst-free in DCM |
Basic: How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?
Methodological Answer:
- IR Spectroscopy : Look for key peaks:
- NMR Analysis :
Advanced: How should researchers address discrepancies in elemental analysis data (e.g., C/H/N content) for this compound?
Methodological Answer:
Discrepancies often arise from incomplete purification or hygroscopicity. For example, C/H/N deviations ≤1% are common in morpholine derivatives due to residual solvents . Mitigation strategies:
Q. Table 2: Example Elemental Analysis Discrepancies
| Compound | Expected C% | Observed C% | Source of Error |
|---|---|---|---|
| Analog 1 (C₁₄H₁₆N₄O₃) | 60.58 | 59.58 | Residual ethyl acetate |
Advanced: What computational approaches are suitable for predicting the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like carbonic anhydrase IX (CA-IX) or HIF-1α , leveraging triazole/morpholine pharmacophores .
- QSAR Modeling : Correlate substituent effects (e.g., ethynyl vs. methoxy groups) with cytotoxicity data from analogs .
Key Finding : Morpholine derivatives with electron-withdrawing groups (e.g., ethynyl) show enhanced CA-IX inhibition (IC₅₀ = 2–5 µM) .
Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Methodological Answer:
- Single-crystal X-ray diffraction using SHELXL or WinGX for refinement .
- Compare experimental ORTEP diagrams with computational models to confirm bond angles/distances (e.g., morpholine ring puckering) .
Example : SHELXL refinement of a morpholine derivative achieved R-factor = 0.039 , confirming planar amide geometry .
Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
